(2E)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-3-(thiophen-2-yl)prop-2-en-1-one

Chemical Procurement Screening Library Selection Analogs

This thiazole-chalcone hybrid fills a specific vector in internal SAR matrices where the (E)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-3-(thiophen-2-yl)prop-2-en-1-one scaffold is systematically assessed against other heteroaryl substitutions. Generic replacement without comparative binding data is unsound due to substitution-dependent activity cliffs. - Enables precise SAR deconvolution of thiophene vs. furan/phenyl contributions at the α,β-unsaturated ketone terminus. - Suitable for hit confirmation or analytical method development when supported by supplier Certificate of Analysis (HPLC, NMR, MS). - Batch-specific purity data ensures reproducible dose-response relationships in proprietary in-house assays.

Molecular Formula C17H13NOS2
Molecular Weight 311.42
CAS No. 477847-69-1
Cat. No. B2776952
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-3-(thiophen-2-yl)prop-2-en-1-one
CAS477847-69-1
Molecular FormulaC17H13NOS2
Molecular Weight311.42
Structural Identifiers
SMILESCC1=C(SC(=N1)C2=CC=CC=C2)C(=O)C=CC3=CC=CS3
InChIInChI=1S/C17H13NOS2/c1-12-16(15(19)10-9-14-8-5-11-20-14)21-17(18-12)13-6-3-2-4-7-13/h2-11H,1H3/b10-9+
InChIKeyWLMGZTKXNRAXNJ-MDZDMXLPSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Compound Profile and Procurement Overview


This compound is a synthetic organic molecule belonging to the class of thiazole-chalcone hybrids, characterized by a central α,β-unsaturated ketone linking a 4-methyl-2-phenyl-1,3-thiazole group and a thiophene moiety. Its molecular formula is C17H13NOS2 and its molecular weight is 311.42 g/mol . It is offered by research chemical suppliers for provisional laboratory studies, typically with a purity of 90–95% .

Research-grade purity context
May support internal SAR library exploration
Selection requires proprietary in-house data

Risk of Unvalidated Analog Substitution in Research


Chalcone-thiazole hybrids are a broad and extensively studied class with highly variable biological activity dependent on specific substitution patterns [1]. Generic substitution with a close analog or putative impurity without rigorous comparative data is scientifically unsound because small structural changes—such as the position of the thiophene ring or the nature of the aryl group on the thiazole—can abrogate target binding, alter pharmacokinetics, or introduce unexpected off-target effects. The following sections assess whether any verifiable differentiation data exists for this specific compound.

Analog Interchangeability

Close structural analogs may not reproduce target binding or PK profile; substitution without comparative data is unsupported.

Differentiation Gap

No publicly available comparative evidence exists to distinguish this compound from analogs; any superiority claim is unsubstantiated.

Internal Validation Requirement

Procurement should rely solely on well-validated in-house screening results.

Evidence for Product-Specific Differentiation


Comparative Evidence Gap Against Structural Analogs

A systematic search of primary literature, patents, and authoritative databases was conducted to identify quantitative, comparator-based evidence for this compound. No direct head-to-head studies, cross-study comparable data, or class-level inferences with quantitative metrics were found. The compound's differentiation from structurally similar analogs (e.g., where the thiophen-2-yl group is replaced by thiophen-3-yl, pyridinyl, or substituted phenyl groups) is not characterized by any publicly available biological or physicochemical data. This absence of data means that any claim of superiority, selectivity, or enhanced stability over a close analog cannot be substantiated. Procurement decisions for this compound in a research setting should be based solely on well-validated in-house needs and not on assumed differentiation from analogs. [1]

Comparative Data Gap
Data to verify
No quantitative comparative data found
Differentiation from analogs unverified
Procurement based on in-house needs only
Chemical Procurement Screening Library Selection Analogs

Scientifically Valid Research Applications


Internal SAR Exploration in Thiazole-Chalcone Series

The compound can serve as a specific, single variant in a larger, internally-designed SAR library where the precise contribution of the (2E)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl) scaffold with a thiophen-2-yl substitution is being systematically assessed against other aryl/heteroaryl substitutions. Its procurement value is entirely dependent on its role within that pre-planned matrix and not on any intrinsic, pre-validated superiority. [1]

In-House Screening Hit Follow-Up

If this compound has been identified as a hit in a proprietary in-house screening campaign, it can be re-ordered for hit confirmation, preliminary selectivity profiling, or as a starting point for medicinal chemistry optimization. The procurement must be justified by the user's own primary, unpublished data, as no public comparative performance data exists to guide its selection over a different hit. [1]

Analytical Reference Standard for Method Development

If authenticated by the supplier with batch-specific analytical data (e.g., HPLC purity ≥95%, NMR, MS), this compound can be used as a reference standard for developing or validating analytical methods for this compound class. Its suitability is defined solely by the supplier's Certificate of Analysis, not by a differential advantage over an analog.

Application
Selection Property
Validation Focus
Internal SAR Exploration
Scaffold-specific substitution matrix
Internal SAR library validation
Screening Hit Follow-Up
Hit confirmation and selectivity profiling
Primary screening reproducibility
Analytical Reference Standard
Supplier-certified batch quality (CoA)
Identity and purity method validation
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